Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C19H19NO4S2 . It has an average mass of 389.488 Da and a monoisotopic mass of 389.075562 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 557.1±60.0 °C at 760 mmHg, and a flash point of 290.7±32.9 °C . It also has a molar refractivity of 104.6±0.4 cm3, a polar surface area of 109 Å2, and a molar volume of 289.1±3.0 cm3 .Scientific Research Applications
Photoconductive Behaviour and Liquid Crystalline Phase
A study discusses a series of benzothieno[3,2-b][1]benzothiophene-2,7-dicarboxylate derivatives exhibiting smectic liquid crystalline phases. These materials, characterized by their flat, conjugated aromatic moiety containing sulfur hetero-atoms, demonstrated clear photoconductive behaviour in mechanically aligned samples, showing the potential for applications in optoelectronic devices and materials science (Haristoy et al., 2000).
Synthesis of Ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H Benzo[g]chromene-3-carboxylates
Another research highlights the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a novel and efficient catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This method offers excellent yields, reusability of the catalyst, and environmental benignity, indicating its utility in green chemistry and catalysis (Safaei‐Ghomi et al., 2017).
Azo-coupling Reaction and Rearrangement to Tricyclic Benzoisothiazoles
Research on the reaction of ethyl 3-amino-4-dimethylamino-benzothiophene-2-carboxylate with 2-thiazolediazonium salt showed an unexpected rearrangement to tricyclic ethyl 5-(thiazol-2-yl)-8-(thiazol-2-yldiazenyl)-5H-isothiazolo[3,4,5-d,e]cinnoline-3-carboxylate, instead of the anticipated azo derivative. This study suggests a mechanism involving sulfanyl cations as intermediates, offering insights into novel synthetic pathways and rearrangements in organic chemistry (Klimas et al., 2016).
Extraction of Benzothiophene from n-Hexane Using Ionic Liquids
A comparative study investigated the extraction of benzothiophene from n-hexane using 1-ethyl-3-methylimidazolium ethyl sulphate and 1-ethyl-3-methylimidazolium acetate at 308.15 K. The study focused on the performance of ionic liquids in the extractive desulfurization of aromatic sulfur compounds from petroleum fuels, revealing high selectivity and distribution coefficients. This research contributes to the development of cleaner and more efficient methods for fuel desulfurization (Varma et al., 2011).
Properties
IUPAC Name |
ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-3-13-8-7-9-14(12-13)20-26(22,23)18-15-10-5-6-11-16(15)25-17(18)19(21)24-4-2/h5-12,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIDHXFZCPXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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